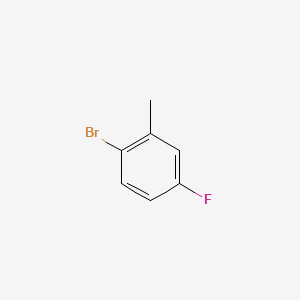

2-Bromo-5-fluorotoluene

Descripción

Significance as a Versatile Organic Intermediate and Building Block in Modern Synthesis

The utility of 2-Bromo-5-fluorotoluene as a building block is rooted in the distinct reactivity of its three functional sites: the bromine atom, the fluorine atom, and the methyl group. This trifecta of functional groups allows for a programmed, stepwise approach to molecular elaboration, where each site can be addressed with a high degree of selectivity.

The bromine atom, positioned ortho to the methyl group, is a key handle for carbon-carbon bond formation. It readily participates in a variety of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling enables the introduction of aryl or vinyl groups, while the Sonogashira coupling allows for the installation of alkyne moieties. cphi-online.com These reactions are fundamental in modern synthesis, providing reliable methods for constructing complex molecular scaffolds from simpler precursors.

The methyl group can be transformed through oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can convert the methyl group into a carboxylic acid, yielding 2-bromo-5-fluorobenzoic acid. made-in-china.comchemicalbook.com This derivative is itself a valuable intermediate, as the carboxylic acid group can be further converted into esters, amides, or other functional groups. cphi-online.com Furthermore, radical bromination, for example using N-bromosuccinimide (NBS), can functionalize the methyl group to produce 2-bromo-5-fluorobenzyl bromide, a reactive electrophile for introducing the substituted benzyl (B1604629) unit. sigmaaldrich.com

The fluorine atom on the benzene (B151609) ring is generally less reactive in cross-coupling reactions compared to bromine, which allows for selective chemistry at the C-Br bond. However, the fluorine atom can be substituted through nucleophilic aromatic substitution (SₙAr) reactions, particularly if the ring is further activated. cphi-online.com This differential reactivity between the two halogen atoms is a cornerstone of the compound's versatility, enabling chemists to perform sequential and site-selective modifications.

Table 1: Key Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents/Catalysts | Product Type |

| Bromine | Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic acid/ester | Biaryl or vinyl-substituted toluene (B28343) |

| Bromine | Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, Base, Terminal alkyne | Alkynyl-substituted toluene |

| Methyl Group | Oxidation | KMnO₄, Heat | Benzoic acid derivative |

| Methyl Group | Radical Bromination | N-Bromosuccinimide (NBS) | Benzyl bromide derivative |

| Fluorine | Nucleophilic Aromatic Substitution (SₙAr) | Nucleophile, specific conditions | Aryl ether, amine, etc. |

Strategic Importance in Pharmaceutical, Agrochemical, and Materials Science Sectors

The structural motif of a fluorinated and brominated benzene ring is a common feature in many high-value chemical products. This compound serves as a critical starting point for intermediates used in the synthesis of active pharmaceutical ingredients (APIs), potent agrochemicals, and functional materials.

Pharmaceuticals: In medicinal chemistry, the introduction of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, binding affinity, and bioavailability. The 2-bromo-5-fluoro-substituted pattern is a key component in the synthesis of various pharmaceutical intermediates. patsnap.comguidechem.com For example, derivatives such as 2-bromo-5-fluoroaniline (B94856) and 2-bromo-5-fluorobenzotrifluoride (B1268043) are documented precursors for more complex molecules in drug discovery programs. patsnap.comgoogle.comgoogle.com The synthesis of certain kinase inhibitors and other therapeutic agents often relies on building blocks derived from this substitution pattern.

Agrochemicals: The development of new pesticides and herbicides also benefits from the unique properties imparted by fluorine. The 2-bromo-5-fluorobenzotrifluoride intermediate, which can be synthesized from toluene precursors, is explicitly cited as a building block for the agrochemical industry. patsnap.comgoogle.com The strategic placement of the halogen atoms and the trifluoromethyl group (in the derivative) can lead to compounds with enhanced potency and targeted biological activity.

Materials Science: In the realm of materials science, fluorinated organic compounds are crucial for developing advanced materials with specific electronic and optical properties. The 2-bromo-5-fluoroaryl structure is a precursor to components used in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). google.com For instance, related dihalogenated benzonitriles are used to synthesize thermally activated delayed fluorescence (TADF) dyes for high-efficiency OLEDs. The controlled, stepwise synthesis afforded by intermediates like this compound is essential for creating the complex, multi-component molecules required for these applications.

Table 2: Sectoral Applications of the this compound Core Structure

| Sector | Intermediate Type | Application / Final Product Class |

| Pharmaceuticals | Aniline, Benzoic Acid, Benzotrifluoride derivatives | Kinase Inhibitors, various APIs |

| Agrochemicals | Benzotrifluoride derivatives | Pesticides, Herbicides |

| Materials Science | Benzotrifluoride, Benzonitrile derivatives | Liquid Crystals, OLED Emitters/Hosts |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPNVPITBYXBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196421 | |

| Record name | 2-Bromo-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-63-1 | |

| Record name | 2-Bromo-5-fluorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 452-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-5-FLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2EZM84G5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluorotoluene

Influence of Halogen Substituents on Aromatic Reactivity

The presence and position of halogen substituents on an aromatic ring, such as in 2-bromo-5-fluorotoluene, significantly dictate the molecule's reactivity. The interplay of electronic and steric effects of both bromine and fluorine atoms influences how the compound participates in chemical reactions.

Electrophilic and Nucleophilic Properties of the Aromatic Ring

The carbon-oxygen double bond in carbonyl groups is polarized, with the oxygen being more electronegative than the carbon. ncert.nic.in This makes the carbonyl carbon an electrophilic center (a Lewis acid) and the carbonyl oxygen a nucleophilic center (a Lewis base). ncert.nic.in In this compound, the bromine and fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring through the inductive effect. This withdrawal of electrons deactivates the ring, making it less susceptible to electrophilic aromatic substitution.

In some cases, the fluorine atom can favor nucleophilic aromatic substitution, while the bromine atom is more amenable to palladium-catalyzed coupling reactions. ossila.com This differential reactivity allows for selective functionalization of the molecule.

Electronic and Steric Effects of Bromine and Fluorine on Reaction Pathways

The positions of the halogens in this compound direct incoming electrophiles to specific positions. The ortho and para positions relative to the activating methyl group are generally favored, but the presence of the halogens modifies this preference. The fluorine at position 5 and the bromine at position 2 will influence the orientation of incoming groups.

Steric hindrance from the bromine atom, which is larger than the fluorine atom, can also play a significant role in determining reaction pathways. The bulkiness of the bromine atom can hinder the approach of reactants to the adjacent positions, thereby influencing the regioselectivity of the reaction.

Cross-Coupling Reactions Utilizing this compound

This compound is a valuable substrate for various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura, Heck Reactions)

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. nih.govresearchgate.net this compound can be effectively coupled with various arylboronic acids in the presence of a palladium catalyst and a base to form biaryl compounds. mdpi.com The reaction is tolerant of a wide range of functional groups and can be carried out under mild conditions. researchgate.netmdpi.com

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired biaryl product is eliminated, regenerating the palladium(0) catalyst. nih.gov

The choice of ligands, base, and solvent can significantly influence the efficiency and selectivity of the Suzuki-Miyaura reaction. mdpi.com For instance, the use of bulky phosphine (B1218219) ligands can lead to coordinatively unsaturated palladium complexes that are highly active. rug.nl

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orgbeilstein-journals.org this compound can participate in Heck reactions, although aryl bromides can sometimes lead to dehalogenation side reactions. beilstein-journals.org The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. organic-chemistry.org

The catalytic cycle of the Heck reaction involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound. libretexts.org

Olefin Insertion: The alkene coordinates to the palladium complex and then inserts into the palladium-aryl bond. libretexts.org

β-Hydride Elimination: A hydrogen atom from the alkyl group is eliminated, forming the coupled product and a palladium-hydride species. libretexts.org

Reductive Elimination: The palladium-hydride species is reductively eliminated to regenerate the palladium(0) catalyst. libretexts.org

The development of more active and stable palladium catalysts, such as palladacycles, has expanded the scope of the Heck reaction. rug.nl

Copper-Mediated Coupling Reactions (e.g., Ullmann Coupling)

The Ullmann reaction is a copper-catalyzed reaction used to synthesize symmetrical biaryls from aryl halides at elevated temperatures. organic-chemistry.org While less common than palladium-catalyzed methods for substrates like this compound, copper-mediated couplings can be a viable alternative.

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. organic-chemistry.org A copper(I) species undergoes oxidative addition with the aryl halide, followed by a second oxidative addition with another molecule of the aryl halide. Reductive elimination then yields the biaryl product. organic-chemistry.org Modern variations of the Ullmann reaction may proceed through a catalytic cycle involving Cu(I) and Cu(III) intermediates. organic-chemistry.org

Mechanistic Studies of Catalytic Cycles in Cross-Coupling

Detailed mechanistic studies of cross-coupling reactions are crucial for optimizing reaction conditions and developing more efficient catalysts. Computational studies, such as Density Functional Theory (DFT) calculations, have become invaluable tools for understanding the intricacies of these catalytic cycles. nih.govmdpi.com

For the Suzuki-Miyaura reaction, mechanistic investigations have focused on understanding the role of the ligand, the base, and the nature of the palladium catalyst. nih.gov The formation of the active catalytic species is often a critical and sometimes rate-determining step. nih.gov

In the Heck reaction, mechanistic studies have elucidated the importance of ligand dissociation to create a vacant coordination site on the palladium for the olefin to bind. libretexts.org The regioselectivity and stereoselectivity of the reaction are also key areas of investigation. libretexts.org

For copper-mediated couplings, mechanistic proposals often involve higher oxidation states of copper, such as Cu(III), although these can be challenging to observe directly. organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its three substituents: the methyl (-CH₃), bromo (-Br), and fluoro (-F) groups. These groups influence the rate and regioselectivity of both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves an electrophile attacking the electron-rich benzene (B151609) ring. The existing substituents on the ring direct the incoming electrophile to specific positions. In this compound, the methyl group is an activating group, while the halogen atoms (bromine and fluorine) are deactivating groups. All three are ortho, para-directors.

While specific studies on the nitration of this compound are not extensively detailed in readily available literature, the outcome can be predicted by analyzing the directing effects of the substituents. The most likely products of nitration would be 2-bromo-5-fluoro-x-nitrotoluene, where the nitro group (-NO₂) is introduced at one of the available ring positions (C3, C4, or C6). The directing influences suggest that positions C4 and C6 are the most probable sites for substitution.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is less common for simple haloarenes unless the ring is activated by strong electron-withdrawing groups. However, recent methodologies have enabled such reactions even on unactivated rings. Research has shown that electron-neutral fluoroarenes can undergo SNAr reactions under organic photoredox catalysis. In these reactions, the C-F bond is typically more susceptible to substitution than a C-Br bond on the same ring. mit.edu This offers a pathway to selectively replace the fluorine atom while leaving the bromine atom intact for subsequent chemical transformations. mit.edu

For instance, a study on nucleophilic defluorination using an acridinium (B8443388) salt as a photooxidant demonstrated that various azoles could act as competent nucleophiles, leading to C-N bond formation. mit.edu

Table 1: Summary of Aromatic Substitution Reactions

| Reaction Type | Reagents/Conditions | Major Product(s) | Notes |

| Electrophilic Substitution (Predicted) | HNO₃/H₂SO₄ | Mixture of 2-Bromo-5-fluoro-4-nitrotoluene and 2-Bromo-5-fluoro-6-nitrotoluene | Regioselectivity is governed by the combined directing effects of the -CH₃, -F, and -Br groups. |

| Nucleophilic Substitution (SNAr) | Nucleophile (e.g., Azole), Organic Photoredox Catalyst, Light | 2-Bromo-4-(nucleophile)-1-methylbenzene | The C-F bond is selectively substituted over the C-Br bond under these conditions. mit.edu |

The regiochemical outcome of electrophilic aromatic substitution on this compound is a result of the interplay between the inductive and resonance effects of the three substituents.

Methyl Group (-CH₃ at C1): This is an activating group due to hyperconjugation and weak inductive electron donation. It directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Since C2 is blocked, it strongly directs to C6 and, to a lesser extent, C4.

Fluoro Group (-F at C5): This is a deactivating group due to its strong inductive electron withdrawal. However, through resonance, its lone pairs can donate electron density to the ring, making it an ortho, para-director. It directs to the ortho (C4, C6) and para (C1, blocked) positions.

Bromo Group (-Br at C2): Similar to fluorine, bromine is deactivating via its inductive effect but ortho, para-directing due to resonance. It directs to the ortho (C1, C3) and para (C5, blocked) positions. With C1 and C5 blocked, it directs to C3.

Table 2: Analysis of Directing Effects for Electrophilic Substitution

| Position | Activating/Deactivating Influences | Predicted Favorability |

| C3 | Directed by -Br (ortho). | Less Favorable: Activated by only one deactivating group. |

| C4 | Directed by -CH₃ (para) and -F (ortho). | Favorable: Activated by two groups, including the activating methyl group. |

| C6 | Directed by -CH₃ (ortho) and -F (ortho). | Favorable: Activated by two groups, including the activating methyl group. |

Based on this analysis, electrophilic attack is most likely to occur at positions C4 and C6, as these positions are stabilized by the directing effects of two substituents, including the activating methyl group.

Oxidation and Reduction Pathways of the Methyl Group and Halogen Atoms

Oxidation of the Methyl Group

The methyl group of this compound is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in a heated aqueous solution, will oxidize the methyl group completely to a carboxylic acid, yielding 2-bromo-5-fluorobenzoic acid.

Oxidation to Aldehyde: It is possible to stop the oxidation at the aldehyde stage using milder or more specific reagents. For example, oxidation of the related (2-bromo-5-fluoro-phenyl)methanol with manganese dioxide (MnO₂) yields 2-bromo-5-fluorobenzaldehyde (B45324). rsc.org Other methods, such as the Etard reaction using chromyl chloride, are also standard procedures for converting substituted toluenes to benzaldehydes. acs.org

Table 3: Oxidation Reactions of the Methyl Group

| Product | Reagent(s) | Conditions | Reference |

| 2-Bromo-5-fluorobenzoic acid | Potassium permanganate (KMnO₄) | Water, Heat | |

| 2-Bromo-5-fluorobenzaldehyde | Manganese dioxide (MnO₂) | Room Temperature | rsc.org |

| 2-Bromo-5-fluorobenzaldehyde | Chromyl chloride (CrO₂Cl₂) then Hydrolysis | Etard Reaction | acs.org |

Reduction of Halogen Atoms

The reduction of aryl halides (dehalogenation) involves the cleavage of the carbon-halogen bond and its replacement with a carbon-hydrogen bond. The strength of the C-X bond increases in the order C-Br < C-Cl < C-F, making the C-F bond the most difficult to reduce.

While catalytic hydrogenation (e.g., using a palladium catalyst and H₂) is a common method for many reductions, it can also effect dehalogenation. In a molecule like this compound, the C-Br bond would be preferentially reduced over the much stronger C-F bond under typical catalytic hydrogenation conditions.

For the more challenging reduction of aryl fluorides, more potent methods are required. Recent research has shown that photoexcited super-electron donors like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) can achieve the reductive dehalogenation of even the most robust aryl fluorides and chlorides under irradiation with visible light. rsc.org This method proceeds through the formation of an aryl halide radical anion, followed by C-X bond cleavage. rsc.org

Applications in Advanced Chemical Synthesis and Materials Science Research

Pharmaceutical and Medicinal Chemistry Research

In the landscape of drug discovery and development, 2-Bromo-5-fluorotoluene and its derivatives are important intermediates. The presence of both a bromo and a fluoro group allows for selective chemical modifications, making it a valuable scaffold for creating novel therapeutic agents.

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a precursor in the multi-step synthesis of various active pharmaceutical ingredients. Its bromine atom can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern medicinal chemistry. For instance, derivatives like 2-bromo-5-fluorobenzaldehyde (B45324) have been utilized in the laboratory synthesis of quinazolinones, a class of compounds known for their potential antitumor activity. researchgate.net Similarly, related structures such as 2-bromo-5-fluorobenzotrifluoride (B1268043) are recognized as crucial intermediates for a range of medicines. google.comgoogle.comgoogle.com The utility of such bromo-fluoro aromatics is also seen in the synthesis of antiviral drugs; for example, 2-bromo-6-fluoroaniline (B133542) is a starting material for the antiviral medication Letermovir. researchgate.net These examples underscore the role of the bromo-fluoro-substituted benzene (B151609) motif, for which this compound is a key representative, in building the core structures of complex APIs.

Fluorine's Impact on Metabolic Stability and Lipophilicity in Drug Design

The incorporation of fluorine into drug candidates, a key feature of this compound, is a deliberate strategy to modulate a molecule's pharmacokinetic properties. researchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond significantly impact a drug's behavior in the body.

Metabolic Stability: A major hurdle in drug development is the rapid metabolism of a compound by enzymes, particularly the cytochrome P450 family in the liver. tandfonline.com This can lead to a short biological half-life and reduced efficacy. Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a much stronger C-F bond can block this oxidative metabolism at that specific site. wikipedia.orgresearchgate.net This strategic substitution can prolong the drug's presence in the bloodstream, allowing for less frequent dosing. nih.gov The introduction of fluorine can also alter the electronic properties of adjacent parts of the molecule, further influencing metabolic pathways. tandfonline.com

Lipophilicity: Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is critical for its ability to cross cell membranes and be absorbed by the body. wikipedia.org In many cases, substituting hydrogen with fluorine increases a molecule's lipophilicity. tandfonline.comresearchgate.net This enhancement can lead to improved membrane permeability and greater bioavailability. researchgate.netwikipedia.org However, the effect is context-dependent; while fluorination of aromatic systems typically increases lipophilicity, the effect on aliphatic chains can vary. nih.gov By providing a fluorinated building block, this compound allows chemists to fine-tune the lipophilicity of a final drug molecule to achieve an optimal balance of absorption, distribution, and potency. nih.govnih.gov

| Property | Effect of Fluorine Incorporation | Rationale |

|---|---|---|

| Metabolic Stability | Generally Increased | The Carbon-Fluorine bond is stronger than the Carbon-Hydrogen bond, resisting enzymatic oxidation. wikipedia.orgresearchgate.net |

| Lipophilicity (Fat Solubility) | Often Increased | Enhances the ability of a drug to cross biological membranes, potentially increasing bioavailability. wikipedia.orgresearchgate.net |

| Binding Affinity | Can be Enhanced | Fluorine's electronegativity can lead to favorable interactions with target proteins. tandfonline.com |

| pKa (Acidity/Basicity) | Altered | The strong electron-withdrawing effect of fluorine can lower the pKa of nearby functional groups like amines, affecting absorption. researchgate.net |

Development of Bioactive Compounds, Molecular Probes, and Reagents for Biochemical Assays

Beyond APIs, this compound is a starting point for creating other valuable chemical tools for research. Its derivatives can be fashioned into bioactive compounds for studying biological pathways or as molecular probes. The fluorine atom is particularly useful in this context as the fluorine-19 isotope (¹⁹F) is nuclear magnetic resonance (NMR) active, allowing researchers to study drug-protein interactions and metabolism. wikipedia.org Furthermore, the ability to introduce a radioactive isotope, fluorine-18 (B77423) (¹⁸F), is a cornerstone of Positron Emission Tomography (PET) imaging, a powerful diagnostic technique used in both clinical settings and drug development research. tandfonline.com The versatile chemistry of this compound allows for its incorporation into these specialized imaging agents and research tools.

Agrochemical Research and Development

The strategic use of fluorinated compounds is as prevalent in agrochemical research as it is in pharmaceuticals. This compound serves as a valuable building block for the synthesis of modern pesticides, contributing to their efficacy and desired environmental characteristics.

Application in the Synthesis of Herbicides, Insecticides, and Fungicides

The demand for new, effective, and selective pesticides has driven the development of complex synthetic molecules, a significant portion of which contain fluorine. nih.gov Patent literature indicates that 2-bromo-5-fluorobenzotrifluoride, a closely related structure, is a key intermediate in the synthesis of pesticides. google.com The synthesis of many modern agrochemicals relies on fluorinated building blocks like fluoroarenes. researchgate.net Between 2011 and 2020, over 54 new fluorinated agrochemicals were registered, with herbicides and insecticides being the most common categories. nih.gov The presence of the bromo- and fluoro-substituted toluene (B28343) core in a synthon like this compound provides a reliable starting point for accessing these complex and commercially significant agrochemical classes.

Enhancing Efficacy and Environmental Profiles of Agrochemicals through Fluorine Incorporation

The introduction of fluorine into the molecular structure of a pesticide can profoundly enhance its performance and environmental behavior. researchgate.net

Efficacy: The fluorine atom can increase the biological activity of a pesticide. nih.gov Its electronic effects can improve the binding of the molecule to its target site in the pest, whether it be an enzyme or a receptor. nih.gov This can lead to higher potency, allowing for lower application rates in the field, which is both economically and environmentally beneficial.

Environmental Profile: The stability of the C-F bond not only impacts metabolic rates in the target pest but also influences how the chemical degrades in the environment. researchgate.net Judicious use of fluorination can help design molecules that persist long enough to be effective but degrade in a predictable manner, reducing long-term environmental accumulation. acs.org This modulation of stability is a key aspect of developing more environmentally compatible agrochemicals. researchgate.net The market trend reflects this, with fluorinated compounds accounting for nearly 70% of new agrochemicals approved in the latter half of the 2010s. acs.org

| Property | Effect of Fluorine Incorporation | Benefit in Agrochemicals |

|---|---|---|

| Biological Efficacy | Often Increased | Enhanced binding to target sites in pests leads to higher potency. nih.govnih.gov |

| Metabolic Stability (in Pest) | Increased | Prevents the pest from rapidly breaking down the active ingredient. researchgate.net |

| Lipophilicity | Increased | Improves uptake by the target pest (e.g., through the waxy cuticle of an insect or a plant's leaves). nih.gov |

| Environmental Degradation | Modulated | Can be tailored to create products with a desired level of persistence and a favorable degradation profile. researchgate.netacs.org |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Efficient 2-Bromo-5-fluorotoluene Transformations

The transformation of this compound, particularly through cross-coupling reactions, is central to its application in synthesizing more complex molecules. Research is actively pursuing novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope.

Palladium-Catalyzed Reactions: Palladium complexes remain at the forefront of cross-coupling catalysis. tcichemicals.comresearchgate.net Innovations focus on the design of new ligands, such as N-heterocyclic carbenes (NHCs) and sterically hindered phosphines, which enhance the activity and stability of the palladium catalyst. tcichemicals.com These advanced catalysts are effective for reactions involving less reactive aryl chlorides and sterically hindered aromatic halides, a category relevant to derivatives of this compound. tcichemicals.com Palladacycle catalysts are also being developed for the efficient in situ generation of active palladium species. tcichemicals.com

Iron-Catalyzed Systems: As a more sustainable and earth-abundant alternative to precious metals, iron-catalyzed systems are gaining significant attention. chemrxiv.org Recent studies have demonstrated the first iron-catalyzed halogen exchange for non-aromatic C–F bonds, a transformation that could be extended to aromatic systems. chemrxiv.org Iron(III) halides have been shown to catalyze the conversion of ArCF3 to ArCF2X and ArCX3, creating versatile synthetic handles from otherwise inert groups. chemrxiv.org The development of iron-catalyzed cross-coupling reactions for bromo-fluoro aromatics like this compound could provide more economical and environmentally friendly synthetic routes. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful method for generating radical intermediates, enabling novel transformations that are often challenging with traditional methods. nih.gov This approach can be used for the functionalization of N-functionalized 2,1-borazaronaphthalenes and has the potential for late-stage integration of complex molecules. nih.gov The application of photoredox catalysis to this compound could unlock new reaction pathways for C-C and C-heteroatom bond formation under ambient conditions.

| Catalyst Type | Key Features | Potential Application for this compound |

| Palladium-NHC Complexes | High activity and stability. tcichemicals.com | Efficient Suzuki, Heck, and Sonogashira couplings. |

| Iron Halides | Earth-abundant, economical. chemrxiv.orgacs.org | Halogen exchange and cross-coupling reactions. |

| Photoredox Catalysts | Mild reaction conditions, unique reactivity. nih.gov | Novel C-C and C-heteroatom bond formations. |

Advanced Mechanistic Insights into Complex Reactions Involving Halogenated Toluene (B28343) Derivatives

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Computational and experimental studies are providing unprecedented insights into the complex reactions of halogenated toluenes.

Computational Studies: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction pathways, transition states, and the origins of selectivity. researchgate.netescholarship.org For halogenated aromatic compounds, these studies can model C-H activation, halogenation, and cross-coupling reactions, providing a detailed picture of the electronic and steric factors that govern reactivity. princeton.eduresearchgate.net For instance, computational analysis can predict regioselectivity in electrophilic and nucleophilic reactions by examining Fukui functions. nih.gov Such insights are invaluable for predicting the behavior of this compound in complex reaction environments.

Mechanistic Investigations of C-H Activation: The direct functionalization of C-H bonds is a highly sought-after transformation that offers a more atom-economical approach to synthesis. princeton.edu Mechanistic studies, combining experimental techniques like kinetic analysis with computational modeling, are unraveling the intricacies of C-H activation at halogenated aromatic rings. nih.govresearchgate.net Understanding these mechanisms can lead to the development of catalysts that selectively functionalize specific C-H bonds on the this compound ring, bypassing the need for pre-functionalized starting materials.

Radical Reaction Pathways: The involvement of radical intermediates in reactions of halogenated compounds is an area of active investigation. dntb.gov.ua Techniques such as electron paramagnetic resonance (EPR) spectroscopy are used to detect and characterize radical species, shedding light on reaction mechanisms that deviate from traditional polar pathways. larionovgroup.com Understanding these radical pathways is essential for controlling reaction outcomes and preventing the formation of undesired byproducts.

Integration of this compound Chemistry into Flow and Microfluidic Systems for Scalable and Greener Synthesis

The transition from batch to continuous flow processing represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. mdpi.com For reactions involving this compound, flow chemistry can enable the safe use of hazardous reagents and the rapid optimization of reaction conditions. The enhanced heat and mass transfer in microreactors is particularly beneficial for highly exothermic or fast reactions. mdpi.com

Microfluidic Systems: Microfluidic devices, which handle nanoliter to microliter volumes of fluids, are ideal for high-throughput screening and reaction optimization. acs.org These systems allow for the rapid testing of different catalysts, solvents, and reaction conditions for the transformation of this compound, significantly accelerating the development of new synthetic methods. mdpi.com The integration of microfluidic platforms with analytical techniques provides real-time monitoring of reaction progress.

The use of microfluidic systems can increase the speed and recovery rates of reactions such as bromination. mdpi.com Furthermore, the enclosed nature of these systems enhances safety when dealing with toxic or corrosive substances. mdpi.com

| Technology | Advantages for this compound Chemistry |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions. mdpi.com |

| Microfluidics | High-throughput screening, rapid optimization, reduced reagent consumption. mdpi.comacs.org |

Exploration of New and Unconventional Applications in Emerging Technologies

The unique electronic properties conferred by the fluorine and bromine substituents make this compound an attractive precursor for materials with novel applications in emerging technologies.

Advanced Polymers: Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, low dielectric constant, and optical transparency. researchgate.netnih.govumn.edu this compound can serve as a key building block for the synthesis of novel fluorinated monomers. umn.edu These monomers can then be polymerized to create high-performance materials for applications in aerospace, electronics, and membrane-based separations. researchgate.net For instance, polyimides containing trifluoromethyl groups exhibit increased solubility and lower water uptake, making them suitable for microelectronics and gas separation membranes. researchgate.net

Organic Electronics: Fluorinated aromatic compounds are widely used in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The incorporation of fluorine can tune the electronic energy levels of organic semiconductors, improving device performance and stability. researchgate.net The derivatization of this compound through cross-coupling reactions provides access to a wide range of fluorinated π-conjugated systems for these applications. nbinno.com

Liquid Crystals: The introduction of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic properties, such as clearing point and dielectric anisotropy. researchgate.net this compound can be used as a starting material for the synthesis of new fluorinated liquid crystalline compounds with tailored properties for display technologies.

Adherence to Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize their environmental impact. Research related to this compound is embracing these principles in several key areas.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical methods. chemistryviews.org Halogenase enzymes, for example, can perform regioselective halogenation of aromatic compounds under mild, aqueous conditions. chemistryviews.org Research into engineering these enzymes could lead to biocatalytic routes for the synthesis of this compound or its derivatives, avoiding the use of harsh reagents. chemistryviews.orggoogle.com Furthermore, microorganisms possess enzymatic pathways for the degradation of halogenated aromatic compounds, which could be harnessed for bioremediation. nih.gov

Alternative Solvents: The search for greener solvent systems is a major focus of green chemistry. Ionic liquids (ILs) are being explored as recyclable solvents and catalysts for nucleophilic fluorination reactions. mdpi.com Their unique properties, such as low volatility and high thermal stability, can lead to cleaner and more efficient processes. mdpi.comacs.orgacs.orgsquarespace.comfrontiersin.org

Energy Efficiency: Developing more energy-efficient catalytic processes is a key green chemistry goal. Magnetically induced catalysis using earth-abundant iron nanoparticles is an emerging technique that can proceed at significantly lower global temperatures than conventional heating, leading to substantial energy savings. acs.org Applying such innovative heating methods to the synthesis and transformations of this compound could drastically reduce the energy footprint of these processes.

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all starting materials into the final product. C-H activation and functionalization reactions are prime examples of atom-economical transformations that reduce waste by avoiding the need for pre-functionalized substrates. princeton.edu

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-bromo-5-fluorotoluene critical for experimental design?

- Answer : The compound has a molecular weight of 189.025 g/mol, density of 1.5 g/cm³, boiling point of 181.4°C (under 760 mmHg), and flash point of 45°C. These properties influence solvent selection, reaction temperature limits, and safety protocols (e.g., avoiding open flames during handling) .

Q. How can researchers ensure safe handling and storage of this compound?

- Answer : The compound is classified under GHS02 (flammable) and GHS07 (harmful). Storage should be in a cool, ventilated area away from ignition sources. Use inert atmospheres (e.g., nitrogen) for moisture-sensitive reactions. Personal protective equipment (PPE) including gloves and goggles is mandatory .

Q. What spectroscopic methods are recommended for confirming the structure and purity of this compound?

- Answer :

- NMR : H and C NMR can confirm aromatic substitution patterns (e.g., distinguishing bromo and fluoro positions).

- GC-MS : Monitors purity and detects byproducts like 4-bromo-2-fluorotoluene, a common isomer .

- Elemental Analysis : Validates stoichiometric composition (CHBrF) .

Q. What are the primary synthetic routes to this compound?

- Answer : Common methods include:

- Electrophilic Substitution : Bromination of 5-fluorotoluene using Br/FeBr.

- Grignard Reactions : As an intermediate in aryl magnesium bromide formation, requiring strict temperature control (<40°C) to avoid exothermic runaway .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions for pharmaceutical intermediates?

- Answer : It serves as a substrate in Suzuki-Miyaura couplings with boronic acids (e.g., phenylboronic acid) to synthesize biaryl structures. Optimize using Pd catalysts (e.g., Pd(PPh)) and base (KCO) in toluene/water biphasic systems .

Q. What computational insights exist for predicting the reactivity of this compound in radical reactions?

- Answer : Density Functional Theory (DFT) studies reveal that the electron-withdrawing fluoro group directs bromine substitution to the ortho position. Frontier molecular orbital (FMO) analysis predicts preferential radical attack at the methyl group .

Q. How can reaction initiation challenges in Grignard reagent synthesis using this compound be mitigated?

- Answer : Adiabatic calorimetry data show a potential temperature spike >200°C if initiation is delayed. Pre-load <8% of the total substrate before confirming reaction start via HPLC. Maintain temperatures ≤40°C to prevent solvent boil-over .

Q. What role does this compound play in synthesizing fluorinated polymers for electronic materials?

- Answer : It acts as a monomer precursor in polycondensation reactions to create poly(fluoroarylene ethers), which exhibit low dielectric constants and high thermal stability. Optimize polymerization using KCO and sulfolane solvent at 180°C .

Q. How do substituent effects influence the regioselectivity of this compound in nucleophilic aromatic substitution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.